

Application Notes and Protocols for FTIR Spectroscopy of Strontium Succinate

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Compound of Interest

Compound Name: *Strontium succinate*

Cat. No.: *B1245921*

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Abstract

This document provides a detailed guide for the functional group analysis of **strontium succinate** using Fourier-Transform Infrared (FTIR) spectroscopy. **Strontium succinate** is a salt of the alkaline earth metal strontium and the dicarboxylic acid, succinic acid. Its analysis is crucial in pharmaceutical development and materials science. These application notes include a summary of expected FTIR absorption bands, a detailed experimental protocol for the synthesis and analysis of **strontium succinate**, and a discussion on the interpretation of the resulting spectra.

Introduction to FTIR Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and the elucidation of its chemical structure.

In the context of **strontium succinate**, FTIR spectroscopy is instrumental in confirming the coordination of the strontium ion to the carboxylate groups of the succinate anion. This is observed through characteristic shifts in the vibrational frequencies of the carboxylate functional groups compared to those of free succinic acid.

Expected FTIR Spectral Data

The FTIR spectrum of **strontium succinate** is characterized by the vibrational modes of the succinate anion and the influence of the strontium cation. The key functional groups and their expected absorption regions are summarized in Table 1. The formation of the strontium salt involves the reaction of the strontium cation (Sr^{2+}) with the succinate dianion ($[\text{C}_4\text{H}_4\text{O}_4]^{2-}$).

The primary spectral changes from succinic acid to **strontium succinate** occur in the region of the carboxyl group vibrations. In succinic acid, the carboxylic acid group (-COOH) exhibits a strong C=O stretching vibration and a broad O-H stretching vibration. Upon deprotonation to form the carboxylate anion (-COO⁻) and coordination to the strontium ion, these bands are replaced by two distinct carboxylate stretching vibrations: an asymmetric stretch (ν_{as}) and a symmetric stretch (ν_s). The positions of these bands are sensitive to the coordination mode of the carboxylate group to the metal center.

Additionally, a broad absorption band in the higher frequency region (around 3500-3200 cm^{-1}) is indicative of the O-H stretching vibrations of water molecules, which may be present in the crystal lattice of **strontium succinate** hydrates.^[1] The C-H stretching vibrations of the methylene groups in the succinate backbone are expected in the 3000-2800 cm^{-1} region.^[1]

Table 1: Summary of Expected FTIR Peak Assignments for Succinic Acid and **Strontium Succinate**

Functional Group	Vibrational Mode	Succinic Acid (cm ⁻¹)	Strontium Succinate (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	~3300-2500 (broad)	Absent
C-H (Methylene)	Stretching	~2970, ~2880	~2970, ~2880
C=O (Carboxylic Acid)	Stretching	~1700	Absent
COO ⁻ (Carboxylate)	Asymmetric Stretching	-	~1550-1610
COO ⁻ (Carboxylate)	Symmetric Stretching	-	~1400-1450
C-C	Stretching	~1200	~1200
C-O	Stretching	~1310	-
O-H (Water)	Bending	-	~1620 (if hydrated)
Sr-O	Stretching	-	< 600

Note: The exact peak positions for **strontium succinate** can vary depending on the crystal structure and hydration state.

Experimental Protocols

This section details the protocols for the synthesis of **strontium succinate** and its subsequent analysis by FTIR spectroscopy.

Synthesis of Strontium Succinate

This protocol is adapted from the general method for the synthesis of alkaline earth metal succinates.[\[2\]](#)

Materials:

- Succinic Acid (C₄H₆O₄)
- Strontium Carbonate (SrCO₃) or Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)
- Deionized Water

- Beakers
- Magnetic Stirrer and Stir Bar
- Heating Plate
- Buchner Funnel and Filter Paper
- Vacuum Flask
- Drying Oven
- pH meter or pH paper

Procedure:

- Prepare Succinic Acid Solution: Dissolve a known molar amount of succinic acid in deionized water with gentle heating and stirring to create a saturated or near-saturated solution.
- React with Strontium Salt:
 - Using Strontium Carbonate: Slowly add a stoichiometric amount of strontium carbonate powder to the warm succinic acid solution while stirring vigorously. Carbon dioxide gas will evolve, so ensure the addition is slow to prevent excessive frothing. Continue stirring until the effervescence ceases, indicating the reaction is complete.
 - Using Strontium Hydroxide: Prepare an aqueous solution of strontium hydroxide. Slowly add the strontium hydroxide solution to the succinic acid solution while stirring. Monitor the pH of the solution and continue adding the base until a neutral pH (around 7) is reached.
- Precipitation and Isolation: A white precipitate of **strontium succinate** will form. Allow the solution to cool to room temperature and then place it in an ice bath to maximize precipitation.
- Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper. Wash the precipitate several times with cold deionized water to remove any unreacted starting materials or soluble impurities.

- Drying: Dry the collected **strontium succinate** in a drying oven at a temperature below its decomposition point (decomposition of **strontium succinate** occurs in the 520-620°C range) [2], for example, at 80-100°C, until a constant weight is achieved.

FTIR Sample Preparation and Analysis

Method 1: KBr Pellet Technique

- Grinding: Grind a small amount (1-2 mg) of the dried **strontium succinate** sample into a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.
- Pelletizing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR)

- Sample Placement: Place a small amount of the powdered **strontium succinate** sample directly onto the ATR crystal.
- Applying Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.
- Analysis: The infrared beam is directed into the ATR crystal, where it interacts with the sample at the surface.

FTIR Spectrometer Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 (to improve signal-to-noise ratio)

- Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal should be collected before running the sample spectrum.

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and FTIR analysis of **strontium succinate**.

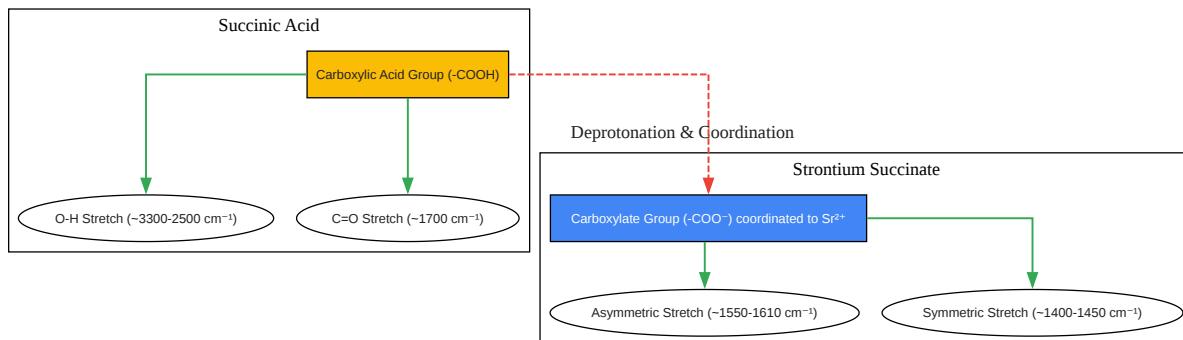


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Caption: Experimental workflow for **strontium succinate** analysis.

Logical Relationship of Spectral Changes

The coordination of the strontium ion to the succinate anion results in predictable changes in the FTIR spectrum compared to free succinic acid. This relationship is depicted below.

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Caption: Spectral changes from succinic acid to **strontium succinate**.

Data Interpretation

The key to interpreting the FTIR spectrum of **strontium succinate** lies in the analysis of the carboxylate stretching frequencies. The difference in the wavenumber ($\Delta\nu$) between the asymmetric (ν_{as}) and symmetric (ν_s) stretching vibrations of the carboxylate group can provide insights into its coordination mode:

- Ionic Interaction: A larger $\Delta\nu$ value is typically observed.
- Bidentate Chelating: A smaller $\Delta\nu$ value compared to the ionic interaction.
- Bidentate Bridging: A $\Delta\nu$ value that is often larger than that of the bidentate chelating mode but can overlap with the ionic range.
- Unidentate: A significantly larger $\Delta\nu$ value.

The crystal structure of **strontium succinate** dihydrate reveals a complex coordination environment, which should be considered when interpreting the spectrum.

Conclusion

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the functional group analysis of **strontium succinate**. By following the detailed protocols for synthesis and analysis provided in these application notes, researchers can effectively confirm the formation of **strontium succinate** and gain insights into the coordination chemistry of the succinate ligand. The provided data and diagrams serve as a valuable resource for the interpretation of the FTIR spectra of this important compound.

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References

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